REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6](=[O:20])[c:7]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:8][nH:9][c:10]2[cH:11][c:12]1[O:13][CH3:14].[P:21]([Cl:22])([Cl:23])([Cl:24])=[O:25]>>[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:6]([Cl:23])[c:7]([C:15](=[O:16])[O:17][CH2:18][CH3:19])[n:8][n:9][c:10]2[cH:11][c:12]1[O:13][CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1n[nH]c2cc(OC)c(OC)cc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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CCOC(=O)c1nnc2cc(OC)c(OC)cc2c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |